molecular formula C9H6ClFO3 B1303495 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride CAS No. 321309-29-9

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride

Cat. No.: B1303495
CAS No.: 321309-29-9
M. Wt: 216.59 g/mol
InChI Key: BVBRUBNOWFISPE-UHFFFAOYSA-N
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Description

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride is a chemical compound with the molecular formula C9H6ClFO3. It is related to other compounds such as 6-fluoro-8-isocyanato-4H-1,3-benzodioxine and (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride typically involves the reaction of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol, 6-fluoro-4H-1,3-benzodioxin-8-ylmethanol.

Common reagents used in these reactions include thionyl chloride for the preparation of the acid chloride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride is used in a variety of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride involves its reactivity as an acid chloride. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid: The parent acid from which the acid chloride is derived.

    6-fluoro-8-isocyanato-4H-1,3-benzodioxine: Another derivative with different reactivity and applications.

    (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol: The reduced form of the acid chloride.

These compounds share similar core structures but differ in their functional groups and reactivity, making each one suitable for different applications.

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO3/c10-9(12)7-2-6(11)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBRUBNOWFISPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C(=O)Cl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381595
Record name 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-29-9
Record name 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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